molecular formula C11H14O4 B2358056 4-Ethyl-3,5-dimethoxybenzoic acid CAS No. 55703-68-9

4-Ethyl-3,5-dimethoxybenzoic acid

Cat. No.: B2358056
CAS No.: 55703-68-9
M. Wt: 210.229
InChI Key: DZTFGFNNWPBJJT-UHFFFAOYSA-N
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Description

Significance of Aromatic Carboxylic Acids in Chemical and Biological Systems

Aromatic carboxylic acids are a pivotal class of organic compounds, characterized by a carboxyl group (-COOH) attached to an aromatic ring. google.com This arrangement confers a unique blend of properties, making them indispensable in both chemical and biological realms. They are fundamental building blocks in organic synthesis, serving as precursors to a wide array of derivatives such as esters, amides, and acid chlorides. google.com

In biological systems, aromatic carboxylic acids and their derivatives are integral to numerous metabolic pathways and are components of many natural products. Their acidic nature and ability to form hydrogen bonds are crucial for their interaction with biological macromolecules, influencing a range of physiological processes. The study of these compounds has been instrumental in the development of pharmaceuticals, agrochemicals, and polymers.

Unique Structural Features of 4-Ethyl-3,5-dimethoxybenzoic Acid and Research Interest

The specific structure of this compound, with an ethyl group at the fourth position and two methoxy (B1213986) groups flanking it at the third and fifth positions of the benzoic acid ring, presents a unique steric and electronic environment. The methoxy groups, being electron-donating, can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The ethyl group adds a non-polar, aliphatic character to the molecule.

This distinct combination of functional groups sparks research interest in several areas. In medicinal chemistry, for instance, derivatives of benzoic acid are explored for their potential as inhibitors of enzymes like sirtuins. nih.gov The particular substitution pattern of this compound could lead to specific binding interactions with biological targets. Furthermore, in materials science, such tailored aromatic compounds can be investigated as monomers for the synthesis of specialty polymers with defined properties. The synthesis of this and other substituted benzoic acids is an active area of research, with methods being developed to achieve high yields and purity. google.com

Historical Context of Dimethoxybenzoic Acid Derivatives in Scientific Inquiry

The scientific exploration of dimethoxybenzoic acid derivatives has a rich history, driven by their presence in natural products and their utility as synthetic intermediates. Various isomers, such as 3,4-dimethoxybenzoic acid (veratric acid) and 3,5-dimethoxybenzoic acid, have been the subject of numerous studies. For instance, veratric acid is known for its anti-inflammatory and antioxidant properties. ajrconline.org

Research into the synthesis of dimethoxybenzoic acid derivatives has been ongoing, with various methods developed to introduce methoxy groups onto the benzene (B151609) ring. researchgate.net These compounds have served as key starting materials in the synthesis of more complex molecules, including pharmaceuticals. For example, derivatives of 3,4-dimethoxybenzoic acid have been investigated for their potential as antispasmodic and antimicrobial agents. ajrconline.org The crystal structures of various dimethoxybenzoic acids have also been studied to understand their solid-state packing and hydrogen bonding networks, which provides insights into their physical properties. researchgate.net This historical and ongoing research provides a valuable foundation for investigating the properties and potential applications of more complex derivatives like this compound.

Chemical Compound Data

Compound Name
This compound
3,4-dimethoxybenzoic acid
3,5-dimethoxybenzoic acid
Veratric acid
Benzoic acid

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55703-68-9 bldpharm.com
Molecular Formula C₁₁H₁₄O₄ nih.gov
Molecular Weight 210.23 g/mol nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-8-9(14-2)5-7(11(12)13)6-10(8)15-3/h5-6H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTFGFNNWPBJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies for 4 Ethyl 3,5 Dimethoxybenzoic Acid

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 4-Ethyl-3,5-dimethoxybenzoic acid, two primary disconnection points guide the synthetic strategy. The most logical disconnections are at the C-C bond between the ethyl group and the aromatic ring, and the C-C bond between the carboxylic acid group and the ring.

A primary retrosynthetic approach involves a Friedel-Crafts acylation reaction, a reliable method for introducing acyl groups onto an aromatic ring. This suggests a disconnection of the ethyl group, which can be formed by the reduction of a corresponding acetyl group. This leads back to the key precursor, 3,5-dimethoxybenzoic acid.

An alternative disconnection involves the carboxyl group, suggesting a Grignard reaction with carbon dioxide or the oxidation of a corresponding aldehyde or methyl group. However, the former approach is generally more efficient and controllable for this specific substitution pattern.

Precursor-Based Synthesis Approaches

The synthesis of this compound can be effectively achieved by leveraging readily available precursors, primarily 3,5-dimethoxybenzoic acid.

Derivatization from 3,5-Dimethoxybenzoic Acid Precursors

A robust and high-yielding pathway to this compound commences with 3,5-dimethoxybenzoic acid. This precursor is synthesized from gallic acid through methoxylation using dimethyl sulfate. chemicalbook.com The subsequent introduction of the ethyl group at the 4-position can be accomplished via a two-step sequence:

Friedel-Crafts Acylation: The 3,5-dimethoxybenzoic acid is first protected as its methyl ester to prevent interference from the acidic proton of the carboxylic acid. The resulting methyl 3,5-dimethoxybenzoate (B1226732) undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce an acetyl group at the 4-position.

Clemmensen or Wolff-Kishner Reduction: The resulting 4-acetyl-3,5-dimethoxybenzoate is then subjected to a reduction reaction to convert the ketone to an ethyl group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for this transformation.

Hydrolysis: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid, typically using a base like sodium hydroxide (B78521) followed by acidification, to yield this compound.

Multi-Step Synthesis Pathways

A more elaborate, multi-step synthesis can offer greater control over the introduction of functional groups. One such pathway can be envisioned starting from the more fundamental precursor, 3,4,5-trimethoxybenzoic acid. google.com

StepReactantReagents and ConditionsProduct
13,4,5-Trimethoxybenzoic acidAlkali hydroxide (e.g., NaOH), Ethylene glycol, Heat4-Hydroxy-3,5-dimethoxybenzoic acid google.com
24-Hydroxy-3,5-dimethoxybenzoic acidProtection of the carboxylic acid (e.g., esterification with methanol (B129727) and acid catalyst)Methyl 4-hydroxy-3,5-dimethoxybenzoate
3Methyl 4-hydroxy-3,5-dimethoxybenzoateConversion of the hydroxyl group to a better leaving group (e.g., tosylation with TsCl, pyridine)Methyl 4-(tosyloxy)-3,5-dimethoxybenzoate
4Methyl 4-(tosyloxy)-3,5-dimethoxybenzoateOrganocuprate coupling (e.g., with lithium diethylcuprate)Methyl 4-ethyl-3,5-dimethoxybenzoate
5Methyl 4-ethyl-3,5-dimethoxybenzoateHydrolysis (e.g., NaOH(aq), then H3O+)This compound

This pathway, while longer, avoids the potentially harsh conditions of Friedel-Crafts reactions and offers an alternative for introducing the ethyl group.

Direct Functionalization and Alkylation Methods

Directly introducing an ethyl group onto the aromatic ring of 3,5-dimethoxybenzoic acid via Friedel-Crafts alkylation with an ethyl halide is generally not a preferred method. This is due to the high reactivity of the dimethoxy-substituted ring, which can lead to over-alkylation and the formation of polysubstituted byproducts. Furthermore, Friedel-Crafts alkylations are prone to carbocation rearrangements, although this is not a concern with a simple ethyl group.

Controlling the stoichiometry and reaction conditions, such as low temperatures and the use of a milder Lewis acid, could potentially favor the desired mono-ethylated product, but achieving high selectivity remains a significant challenge.

Catalytic Approaches in this compound Synthesis

Modern catalytic methods can offer milder and more selective alternatives to classical synthetic routes. In the context of the Friedel-Crafts acylation step described in section 2.2.1, the use of more environmentally benign and reusable solid acid catalysts, such as zeolites or montmorillonite (B579905) clays, could be explored to replace traditional Lewis acids like aluminum chloride.

For the multi-step pathway, the coupling step (Step 4 in the table under 2.2.2) is a prime example of a catalytic approach. The use of organocuprates is a well-established catalytic method for the formation of C-C bonds.

Optimization of Reaction Conditions and Yield Enhancement in Preparative Chemistry

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. nih.gov For the Friedel-Crafts acylation/reduction pathway, several parameters can be fine-tuned:

ReactionParameter to OptimizePotential Impact on Yield and Purity
Friedel-Crafts AcylationChoice of Lewis acid (e.g., AlCl3, FeCl3, ZnCl2)Affects reactivity and potential for side reactions.
Solvent (e.g., CS2, nitrobenzene, 1,2-dichloroethane)Influences solubility of reactants and reaction temperature.
TemperatureLower temperatures can increase selectivity and reduce byproduct formation.
Stoichiometry of acylating agent and catalystPrecise control is needed to prevent over-acylation or incomplete reaction.
Reduction (Clemmensen/Wolff-Kishner)Choice of reduction methodDepends on the stability of other functional groups in the molecule.
Reaction time and temperatureEnsures complete conversion of the ketone to the ethyl group.
HydrolysisBase concentration and temperatureAffects the rate of ester cleavage and can prevent side reactions.

Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential for determining the optimal reaction time and ensuring the complete conversion of starting materials. googleapis.com Purification of the intermediates and the final product, typically through recrystallization or column chromatography, is also a critical step for obtaining high-purity this compound.

Table of Chemical Compounds

Chemical NameCAS NumberMolecular Formula
This compound55703-68-9C11H14O4
3,5-Dimethoxybenzoic acid93-07-2C9H10O4
Gallic acid149-91-7C7H6O5
Dimethyl sulfate77-78-1C2H6O4S
Methyl 3,5-dimethoxybenzoate20357-25-9C10H12O4
Acetyl chloride75-36-5C2H3ClO
Aluminum chloride7446-70-0AlCl3
Methyl 4-acetyl-3,5-dimethoxybenzoateNot availableC12H14O5
Zinc amalgamNot availableZn(Hg)
Hydrochloric acid7647-01-0HCl
Hydrazine302-01-2H4N2
Sodium hydroxide1310-73-2NaOH
3,4,5-Trimethoxybenzoic acid118-41-2C10H12O5
4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid)530-57-4C9H10O5
p-Toluenesulfonyl chloride (TsCl)98-59-9C7H7ClO2S
Lithium diethylcuprate23403-34-1C4H10CuLi
Iron(III) chloride (FeCl3)7705-08-0Cl3Fe
Zinc chloride (ZnCl2)7646-85-7Cl2Zn
Carbon disulfide (CS2)75-15-0CS2
Nitrobenzene98-95-3C6H5NO2
1,2-Dichloroethane107-06-2C2H4Cl2

Comprehensive Spectroscopic and Crystallographic Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Ethyl-3,5-dimethoxybenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments has been employed to map out its proton and carbon frameworks.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of each proton within the molecule. The aromatic region of the spectrum is expected to show a singlet for the two equivalent aromatic protons (H-2 and H-6). The ethyl group will be represented by a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), arising from spin-spin coupling with their respective neighbors. The two methoxy (B1213986) groups (-OCH3) at positions 3 and 5 are chemically equivalent and will therefore appear as a single sharp singlet, integrating to six protons. The acidic proton of the carboxylic acid group (-COOH) typically appears as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2 - 7.3s2HH-2, H-6
~3.8 - 3.9s6H2 x -OCH₃
~2.6 - 2.7q2H-CH₂- (ethyl)
~1.2 - 1.3t3H-CH₃ (ethyl)
~11.0 - 13.0br s1H-COOH

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of this compound. The spectrum will display distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid will resonate at the most downfield region. The aromatic carbons will appear in the characteristic aromatic region, with the methoxy-substituted carbons (C-3 and C-5) being the most shielded among them. The carbon attached to the carboxylic acid group (C-1) and the ethyl group (C-4) will also have distinct chemical shifts. The ethyl group carbons and the methoxy carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~170 - 175-COOH
~160 - 165C-3, C-5
~140 - 145C-4
~125 - 130C-1
~105 - 110C-2, C-6
~55 - 60-OCH₃
~20 - 25-CH₂- (ethyl)
~10 - 15-CH₃ (ethyl)

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the coupling between the methylene and methyl protons of the ethyl group through a cross-peak. This confirms the presence of the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. For instance, it would show a correlation between the aromatic protons (H-2, H-6) and their corresponding carbons (C-2, C-6), the methoxy protons and the methoxy carbons, and the ethyl protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. For example, correlations would be expected between the aromatic protons (H-2, H-6) and the carbonyl carbon (C=O), as well as the carbons of the methoxy groups (C-3, C-5) and the ethyl group (C-4). The methylene protons of the ethyl group would also show correlations to the aromatic carbons C-3, C-4, and C-5.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will give rise to a strong absorption band around 1700-1680 cm⁻¹. The C-O stretching vibrations of the methoxy groups and the carboxylic acid will appear in the 1300-1000 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid (dimer)
~3050C-H stretchAromatic
~2970, ~2840C-H stretchEthyl, Methoxy
1700-1680 (strong)C=O stretchCarboxylic acid
1600-1450C=C stretchAromatic ring
~1300-1000C-O stretchMethoxy, Carboxylic acid

Note: The wavenumbers are predicted values and may show slight variations.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound is expected to show a strong band for the symmetric C=C stretching of the benzene (B151609) ring around 1600 cm⁻¹. The C=O stretching of the carboxylic acid, which is strong in the IR spectrum, will likely be weaker in the Raman spectrum. The symmetric breathing vibration of the aromatic ring is also a characteristic Raman band. The C-H stretching vibrations of the aromatic and aliphatic groups will also be present.

Table 4: Predicted Raman Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3060C-H stretchAromatic
~2930, ~2850C-H stretchEthyl, Methoxy
~1600 (strong)Symmetric C=C stretchAromatic ring
~1000Symmetric ring breathingAromatic ring

Note: The wavenumbers are predicted values and may show slight variations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound. This precision allows for the confident determination of the elemental composition of the molecule. For this compound, with a molecular formula of C11H14O4, the theoretical monoisotopic mass can be calculated. HRMS analysis would provide an experimental mass value with a high degree of accuracy, typically to within a few parts per million (ppm) of the theoretical value, thereby confirming the elemental formula and distinguishing it from other potential isomers.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol

Data sourced from Simson Pharma Limited.

Electronic Absorption and Fluorescence Spectroscopy in Structural Characterization

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For instance, a study on the related compound, ethyl 4-hydroxy-3,5-dimethoxy-benzoate, revealed maximum absorption at wavelengths of 220 and 275 nm, which is characteristic of the substituted benzene ring system. Similar absorption patterns would be anticipated for this compound, arising from the π-π* transitions within the aromatic ring.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While not all molecules fluoresce, this technique can provide valuable information about the electronic structure and the environment of the molecule. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission wavelength maxima and quantum yield.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Packing

The initial and often most challenging step in single-crystal X-ray diffraction is the growth of high-quality single crystals. This can be achieved through various methods, such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and is often determined empirically. Once crystals are obtained, their quality is assessed using an optical microscope to ensure they are single, have well-defined faces, and are free from defects.

A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, a diffraction pattern is collected. The intensities and positions of the diffracted beams are used to determine the unit cell parameters and the space group of the crystal. For example, the related compound ethyl 4-hydroxy-3,5-dimethoxy-benzoate was found to crystallize in the monoclinic space group P2(1)/c. The collected data is then processed, and the crystal structure is solved and refined to yield a final model of the atomic positions.

Table 2: Example Crystallographic Data for a Related Benzoic Acid Derivative

ParameterEthyl 4-hydroxy-3,5-dimethoxy-benzoate
Crystal systemMonoclinic
Space groupP2(1)/c
a (Å)11.5521(6)
b (Å)13.5055(7)
c (Å)16.4171(7)
β (°)117.240(3)
Z8

This table provides an example of the type of data obtained from a single-crystal X-ray diffraction experiment on a structurally similar compound.

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. The investigation of polymorphism is crucial, particularly in the pharmaceutical industry. Studies on related molecules, such as 2,6-dimethoxybenzoic acid, have revealed the existence of multiple polymorphic forms. mdpi.com The identification and characterization of potential polymorphs of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) and subsequent analysis of the solid forms by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Compound Names Mentioned

Theoretical and Computational Investigations of 4 Ethyl 3,5 Dimethoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a important method in quantum chemistry for predicting the electronic structure and geometric parameters of molecules. These calculations provide a solid foundation for understanding the physical and chemical properties of 4-Ethyl-3,5-dimethoxybenzoic acid.

Prediction of Optimized Molecular Conformations

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, several conformations are possible due to the rotational freedom of the ethyl and methoxy (B1213986) groups, as well as the carboxylic acid moiety.

DFT calculations, typically using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict the relative energies of these different conformations. The most stable conformer is generally the one with the lowest calculated energy. The geometry of the benzene (B151609) ring is expected to be largely planar, though minor distortions can be induced by the substituents. The orientation of the ethyl and methoxy groups relative to the ring and to each other will be governed by a balance of steric hindrance and electronic effects. It is expected that the ethyl group will orient itself to minimize steric clash with the adjacent methoxy groups. Similarly, the methoxy groups are likely to adopt a conformation that balances their interaction with the neighboring ethyl group and the carboxylic acid group.

The orientation of the carboxylic acid group relative to the aromatic ring is of particular importance as it influences the molecule's ability to form intermolecular hydrogen bonds, a key factor in its crystal packing and interactions with biological targets. In many benzoic acid derivatives, the carboxylic acid group is found to be nearly coplanar with the benzene ring to maximize conjugation, although out-of-plane conformations can also be stable.

A hypothetical representation of key optimized geometrical parameters for the most stable conformer of this compound, based on typical values for similar molecules, is presented in the interactive table below.

ParameterBond/AnglePredicted Value
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
Bond LengthC-C (ethyl)~1.53 - 1.54 Å
Bond LengthC-O (methoxy)~1.36 - 1.37 Å
Bond LengthC=O (carboxyl)~1.21 - 1.22 Å
Bond LengthC-OH (carboxyl)~1.35 - 1.36 Å
Bond AngleC-C-C (in ring)~119 - 121°
Bond AngleC-C-O (methoxy)~115 - 117°
Bond AngleC-C=O (carboxyl)~122 - 124°
Dihedral AngleO=C-O-H~0° or ~180°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy and carboxylic acid groups, reflecting the electron-donating nature of these substituents. The LUMO, on the other hand, is likely to be distributed over the carboxylic acid group and the benzene ring, indicating that these are the regions most susceptible to nucleophilic attack.

The HOMO-LUMO gap can be calculated using the energies of these orbitals obtained from DFT calculations. This value is crucial for predicting the molecule's electronic transitions and its behavior in chemical reactions. A hypothetical representation of the calculated frontier orbital energies and the resulting energy gap is provided in the table below.

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap4.0 to 6.0

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized around the oxygen atoms of the carboxylic acid and methoxy groups, as these are the most electronegative atoms in the molecule. The hydrogen atom of the carboxylic acid group, on the other hand, will exhibit a region of high positive potential, making it a likely site for hydrogen bonding interactions. The aromatic ring will likely show a mixed potential, with the regions ortho and para to the electron-donating methoxy and ethyl groups being more electron-rich than the carbon atom attached to the electron-withdrawing carboxylic acid group.

Quantum Chemical Reactivity Analysis

Beyond the electronic structure, DFT calculations can provide a quantitative measure of the chemical reactivity of this compound through various descriptors.

Conceptual DFT Descriptors (e.g., Fukui Functions, Local Softness)

Furthermore, local reactivity descriptors, such as the Fukui function and local softness, can identify the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes. It can be used to predict the sites for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attack.

For this compound, the Fukui functions would likely indicate that the oxygen atoms of the carboxylate group are the most favorable sites for electrophilic attack, while the carbon atom of the carboxyl group and certain positions on the aromatic ring are more susceptible to nucleophilic attack.

A hypothetical summary of calculated global and local reactivity descriptors is presented below.

DescriptorDefinitionPredicted Trend for this compound
Global Descriptors
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Moderate value, indicating a balance between electron-donating and accepting capabilities.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2A relatively large value, suggesting good stability.
Global Softness (S)1 / (2η)A correspondingly low value.
Local Descriptors
Fukui Function (f+(r))Identifies sites for nucleophilic attackHighest values on the carboxylic carbon and certain aromatic carbons.
Fukui Function (f-(r))Identifies sites for electrophilic attackHighest values on the oxygen atoms of the carboxyl and methoxy groups.

Thermochemical Properties and Reaction Energetics

DFT calculations can also be employed to predict various thermochemical properties of this compound, such as its standard enthalpy of formation, entropy, and heat capacity. These properties are essential for understanding the molecule's stability and its behavior in chemical processes under different temperature and pressure conditions.

Furthermore, reaction energetics for various transformations involving this compound can be investigated. For instance, the acidity of the carboxylic proton can be estimated by calculating the Gibbs free energy change for its deprotonation. The energetics of other reactions, such as esterification or decarboxylation, can also be modeled to predict their feasibility and to understand their reaction mechanisms. For example, a study on substituted benzoic acids showed that electron-releasing substituents, such as the ethyl and methoxy groups in the target molecule, tend to decrease the gas-phase acidity. mdpi.comresearchgate.netnih.gov

The following table provides a hypothetical representation of calculated thermochemical data.

PropertyPredicted Value
Standard Enthalpy of Formation (ΔHf°)-500 to -600 kJ/mol
Standard Molar Entropy (S°)400 to 450 J/(mol·K)
Heat Capacity (Cp)200 to 250 J/(mol·K)
Gas-Phase Acidity (ΔG_acid)Higher than benzoic acid

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule by simulating the atomic motions over time. This exploration is crucial for understanding the flexibility of the molecule and identifying its most stable conformations, which in turn govern its physical and biological properties.

For a molecule like this compound, the primary degrees of freedom that define its conformational space are the torsion angles associated with the carboxylic acid group and the methoxy groups relative to the benzene ring, as well as the rotation of the ethyl group.

The conformational preference of the carboxylic acid group is a key feature. In many benzoic acid derivatives, the carboxylic group tends to be nearly coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance from ortho substituents can force this group out of the plane. In the case of this compound, the lack of ortho substituents suggests that the carboxylic group would preferentially be planar with the ring.

The orientation of the two methoxy groups at positions 3 and 5 is also critical. The rotation around the C(ring)-O bonds will be influenced by steric interactions with each other and with the adjacent ethyl and carboxylic acid groups. MD simulations would reveal the most probable dihedral angles for these groups.

The ethyl group at the 4-position also possesses rotational freedom around the C(ring)-C(ethyl) bond. The energetic landscape of this rotation is expected to be relatively flat, with shallow energy minima corresponding to staggered conformations relative to the plane of the benzene ring.

A hypothetical molecular dynamics simulation would track the evolution of these key dihedral angles over the simulation time, allowing for the construction of a potential energy surface. The regions of this surface with the lowest potential energy correspond to the most stable conformations.

Table 1: Key Dihedral Angles in Substituted Benzoic Acids (Hypothetical Data based on Analogues)

Dihedral AngleDescriptionExpected Range (degrees)
C2-C1-C(O)-O(H)Rotation of the carboxylic acid group~0 or ~180
C2-C3-O-C(H3)Rotation of the 3-methoxy groupVariable, influenced by steric factors
C4-C5-O-C(H3)Rotation of the 5-methoxy groupVariable, influenced by steric factors
C3-C4-C(H2)-C(H3)Rotation of the ethyl groupMultiple low-energy staggered conformations

This table presents expected ranges based on the analysis of similar substituted benzoic acids. Actual values would require specific simulations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule, providing a detailed picture of intramolecular interactions, charge distribution, and bond strengths. uba.ar This analysis is performed on a calculated wave function of the molecule, often obtained through methods like Density Functional Theory (DFT).

For this compound, NBO analysis can elucidate several key electronic features:

Charge Distribution: NBO analysis provides a way to assign partial charges to each atom, offering a more chemically intuitive picture than other methods. It is expected that the oxygen atoms will carry significant negative charges, while the carbonyl carbon and the hydrogen of the hydroxyl group will be positively charged. The carbon atoms of the benzene ring will have varying charges depending on the electronic influence of the substituents.

Intramolecular Hydrogen Bonding: While less likely to be the most stable conformation, rotation of the carboxylic acid group could potentially lead to a weak intramolecular hydrogen bond between the carboxylic hydrogen and the oxygen of an adjacent methoxy group. NBO analysis can quantify the strength of such an interaction.

Studies on other substituted benzoic acids, such as 2,3-dimethoxybenzoic acid and various 4-substituted benzoic acids, have demonstrated the utility of NBO analysis in understanding their electronic structures. scispace.comresearchgate.net For example, in 4-substituted benzoic acids, electron-donating groups have been shown to increase the stability of hydrogen-bonded dimers through enhanced intermolecular charge transfer. scispace.com

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Analogous Substituted Benzoic Acids

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O, methoxy)π* (C-C, ring)High
LP (O, carbonyl)π* (C-C, ring)Moderate
σ (C-H, ethyl)π* (C-C, ring)Low
π (C-C, ring)π* (C-C, ring)High

This table is illustrative and based on typical findings for substituted benzoic acids. LP denotes a lone pair orbital. The stabilization energy E(2) quantifies the strength of the donor-acceptor interaction.

The NBO analysis for this compound would likely reveal strong delocalization of the oxygen lone pairs into the aromatic system, a key feature influencing the compound's reactivity and electronic properties. The ethyl group, being a weak electron-donating group, would have a more modest electronic impact compared to the methoxy groups.

Exploration of Reactivity and Derivatization Strategies of 4 Ethyl 3,5 Dimethoxybenzoic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a range of derivatives through esterification, reduction, and decarboxylation reactions.

Esterification Reactions and Ester Derivatives

The carboxylic acid functionality of 4-Ethyl-3,5-dimethoxybenzoic acid can be readily converted to its corresponding esters through various standard esterification methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl halide or anhydride, which then reacts with an alcohol. Another mild and efficient method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and an alcohol.

The physical and chemical properties of the resulting ester derivatives are influenced by the nature of the alcohol used. For instance, esterification with simple alcohols like methanol (B129727) or ethanol (B145695) yields volatile liquids, while esterification with larger, more complex alcohols can produce waxy solids or viscous oils. These ester derivatives are often used as intermediates in further synthetic transformations. The closely related 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) is known to undergo esterification to produce various esters, and similar reactivity is expected for this compound. smolecule.comnih.gov

Table 1: Representative Ester Derivatives of this compound
Ester NameAlcohol UsedPotential Synthesis Method
Methyl 4-ethyl-3,5-dimethoxybenzoateMethanolFischer-Speier esterification
Ethyl 4-ethyl-3,5-dimethoxybenzoateEthanolFischer-Speier esterification
Propyl 4-ethyl-3,5-dimethoxybenzoatePropanolDCC coupling
Isopropyl 4-ethyl-3,5-dimethoxybenzoateIsopropanolAcyl chloride route

Reduction Reactions to Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (4-Ethyl-3,5-dimethoxyphenyl)methanol. veeprho.com While sodium borohydride (B1222165) (NaBH4) alone is generally not strong enough to reduce carboxylic acids, it can be used in combination with other reagents to achieve this transformation. masterorganicchemistry.com For instance, the use of sodium borohydride with iodine (I2) or bromine (Br2) in a suitable solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective for the reduction of various benzoic acid derivatives. sci-hub.seccspublishing.org.cnresearchgate.net Another approach involves a two-step procedure where the carboxylic acid is first converted to its methyl ester, which is then readily reduced by sodium borohydride in methanol. researchgate.net

More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), can also be employed for the direct reduction of the carboxylic acid to the corresponding alcohol. However, these reagents are less selective and require more stringent reaction conditions. The choice of reducing agent will depend on the desired selectivity and the presence of other functional groups in the molecule.

Table 2: Reduction of this compound
ReactantReagent(s)Product
This compound1. SOCl₂ or (COCl)₂ 2. NaBH₄(4-Ethyl-3,5-dimethoxyphenyl)methanol
This compoundNaBH₄ / Br₂(4-Ethyl-3,5-dimethoxyphenyl)methanol
This compoundLiAlH₄(4-Ethyl-3,5-dimethoxyphenyl)methanol

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids due to the strength of the sp2 C-C bond. However, under certain conditions, this compound can undergo decarboxylation.

One common method involves heating the sodium salt of the benzoic acid with soda-lime (a mixture of sodium hydroxide (B78521) and calcium oxide). youtube.com This reaction proceeds through the formation of a carboxylate anion, followed by the elimination of carbon dioxide. The presence of electron-donating groups, such as the methoxy (B1213986) and ethyl groups on the ring, can influence the rate of this reaction.

More recent methods for decarboxylation involve radical pathways. rsc.org For instance, oxidative radical conditions can be employed to facilitate the decarboxylation of various benzoic acids. rsc.org Another approach is the use of photoredox catalysis, where a photosensitizer absorbs light and initiates a single-electron transfer to the carboxylic acid, leading to a radical anion that readily loses CO2. Copper-catalyzed decarboxylative hydroxylation of benzoic acids has also been reported, providing a route to phenols. nih.govresearchgate.net

Modifications of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic attack, allowing for the introduction of various functional groups. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Electrophilic Aromatic Substitution Reactions

The two methoxy groups are strong activating groups and are ortho, para-directing. The ethyl group is a weakly activating group and is also ortho, para-directing. The carboxylic acid group is a deactivating group and is meta-directing. In this compound, the positions ortho to the carboxylic acid group are also ortho to the methoxy groups, making them highly activated. The position para to the carboxylic acid is occupied by the ethyl group.

Therefore, electrophilic substitution is most likely to occur at the positions ortho to the carboxylic acid group (positions 2 and 6).

Halogenation: Bromination or chlorination of the aromatic ring can be achieved using elemental bromine or chlorine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). The reaction is expected to yield the 2-halo-4-ethyl-3,5-dimethoxybenzoic acid as the major product. Radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator would likely lead to bromination of the benzylic position of the ethyl group. youtube.comvedantu.comdoubtnut.com

Nitration: Nitration can be accomplished by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. The nitro group is expected to be introduced at the 2-position of the aromatic ring.

Table 3: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsMajor Product
BrominationBr₂, FeBr₃2-Bromo-4-ethyl-3,5-dimethoxybenzoic acid
ChlorinationCl₂, AlCl₃2-Chloro-4-ethyl-3,5-dimethoxybenzoic acid
NitrationHNO₃, H₂SO₄4-Ethyl-3,5-dimethoxy-2-nitrobenzoic acid

Introduction of Additional Functional Groups

Beyond direct electrophilic substitution, other functional groups can be introduced onto the aromatic ring through various synthetic strategies.

Demethylation: The methoxy groups can be cleaved to form hydroxyl groups. This demethylation can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). rsc.orgacs.orgnih.govcommonorganicchemistry.com Selective demethylation might be possible under carefully controlled conditions. For instance, studies on dimethoxybenzoic acids have shown that demethylation can be influenced by the position of the methoxy groups. rsc.orgrsc.org The resulting dihydroxybenzoic acid derivative would be a valuable intermediate for further functionalization.

Modification of the Ethyl Group: The ethyl group can also be a site for functionalization. As mentioned, radical halogenation can introduce a halogen at the benzylic position. This halogen can then be displaced by various nucleophiles to introduce other functional groups, such as hydroxyl, cyano, or amino groups.

The introduction of these additional functional groups significantly expands the chemical space accessible from this compound, allowing for the synthesis of a diverse range of derivatives with potentially interesting properties.

Compound Names Mentioned in the Article

Compound Name
(4-Ethyl-3,5-dimethoxyphenyl)methanol
1-Bromoethyl)-m-nitrobenzene
2-Bromo-4-ethyl-3,5-dimethoxybenzoic acid
2-Chloro-4-ethyl-3,5-dimethoxybenzoic acid
4-Ethyl-3,5-dimethoxy-2-nitrobenzoic acid
This compound
4-hydroxy-3,5-dimethoxybenzoic acid
Aluminum chloride
Boron tribromide
Bromine
Calcium oxide
Carbon dioxide
Chlorine
Dicyclohexylcarbodiimide
Ethanol
Ethyl 4-ethyl-3,5-dimethoxybenzoate
Hydrobromic acid
Hydrochloric acid
Iodine
Iron(III) bromide
Isopropanol
Isopropyl 4-ethyl-3,5-dimethoxybenzoate
Lithium aluminum hydride
Methanol
Methyl 4-ethyl-3,5-dimethoxybenzoate
N-bromosuccinimide
Nitric acid
Propanol
Propyl 4-ethyl-3,5-dimethoxybenzoate
Sodium borohydride
Sodium hydroxide
Sulfuric acid
Syringic acid
Tetrahydrofuran

Synthesis and Characterization of Novel this compound Derivatives

The reactivity of this compound is primarily centered around its carboxylic acid functionality and the aromatic ring. These sites allow for the synthesis of a diverse range of derivatives, including esters and amides, through established synthetic protocols.

Esterification

The carboxylic acid group of this compound can readily undergo esterification with various alcohols in the presence of an acid catalyst, a reaction known as Fischer esterification. For instance, the reaction with ethanol under acidic conditions yields ethyl 4-Ethyl-3,5-dimethoxybenzoate. The general scheme for this reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

A general procedure for the synthesis of ethyl 3,5-dimethoxybenzoate (B1226732), a related compound, involves refluxing 3,5-dimethoxybenzoic acid with absolute ethanol in the presence of concentrated sulfuric acid for 20-30 minutes. The product can then be isolated by filtration and purified. google.com This method can be adapted for the esterification of this compound with a variety of alcohols to produce a library of novel ester derivatives.

Amide Formation

The synthesis of amide derivatives from this compound can be achieved by reacting the carboxylic acid with an amine. This transformation typically requires the activation of the carboxylic acid, which can be accomplished by converting it to a more reactive species, such as an acyl chloride, or by using a coupling agent.

For example, a general method for the synthesis of amide derivatives of the related 3,4,5-trimethoxybenzoic acid involves the use of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base like triethylamine (B128534) (TEA). nih.gov In a typical procedure, the carboxylic acid is dissolved in a solvent such as THF, followed by the addition of TBTU and TEA. After a short period of activation, the desired amine is added, and the reaction is stirred until completion. nih.gov This methodology can be applied to this compound to synthesize a wide array of novel amide derivatives by varying the amine component.

The characterization of these newly synthesized derivatives would involve a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the structure of the derivatives, confirming the incorporation of the new functional groups. Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, such as the ester carbonyl or amide carbonyl stretching. Mass spectrometry (MS) would provide information on the molecular weight of the synthesized compounds, further confirming their identity.

Table 1: Potential Novel Derivatives of this compound and Their Method of Synthesis

Derivative NameStarting MaterialsReaction Type
Methyl 4-ethyl-3,5-dimethoxybenzoateThis compound, MethanolFischer Esterification
Isopropyl 4-ethyl-3,5-dimethoxybenzoateThis compound, IsopropanolFischer Esterification
N-Benzyl-4-ethyl-3,5-dimethoxybenzamideThis compound, BenzylamineAmide Coupling
N-Phenyl-4-ethyl-3,5-dimethoxybenzamideThis compound, AnilineAmide Coupling

Mechanistic Studies of Chemical Reactions Involving the Compound

The reaction mechanisms involving this compound are governed by the electronic properties of its constituent functional groups. The two methoxy groups are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution. Conversely, the carboxylic acid group is a deactivating group.

Mechanism of Esterification

The Fischer esterification of this compound follows a well-established multi-step mechanism. The key steps are:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The alcohol molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The equilibrium nature of this reaction means that the removal of water can drive the reaction towards the products.

Reactivity in Electrophilic Aromatic Substitution

The presence of both activating (methoxy) and deactivating (carboxylic acid) groups on the benzene (B151609) ring of this compound makes its reactivity in electrophilic aromatic substitution reactions complex. The two methoxy groups are ortho, para-directing, while the carboxylic acid group is meta-directing. The ethyl group is a weak activating group and is also ortho, para-directing.

The positions ortho to the ethyl group (and meta to the carboxylic acid) are sterically hindered. The positions ortho to the carboxylic acid are electronically deactivated. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methoxy groups and para to the ethyl group. However, the directing effects of the substituents would need to be carefully considered for any specific electrophilic aromatic substitution reaction. Mechanistic studies would involve computational analysis and kinetic experiments to determine the regioselectivity and the nature of the reaction intermediates.

Advanced Studies on Biological Interactions and Mechanistic Pathways of 4 Ethyl 3,5 Dimethoxybenzoic Acid and Its Analogues

Molecular Docking and Virtual Screening Studies with Biological Targets

Molecular docking and virtual screening are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in identifying potential drug candidates by simulating the interaction between a ligand and a target protein.

Binding Affinity Predictions with Enzymes and Receptors

Virtual screening of various compound databases has been employed to identify potential inhibitors for a range of biological targets. In the context of benzoic acid derivatives, these studies have revealed promising candidates for inhibiting enzymes like the Trypanosoma cruzi trans-sialidase and the main protease of SARS-CoV-2. nih.govnih.gov For instance, a virtual screening of the ZINC15 database identified 487 benzoic acid derivatives as potential trans-sialidase inhibitors with binding energy values lower than -7.7 kcal/mol, indicating a stronger binding affinity than the known inhibitor DANA. nih.govresearchgate.net

While specific binding affinity data for 4-Ethyl-3,5-dimethoxybenzoic acid is not extensively detailed in the provided results, the general findings for benzoic acid derivatives suggest a correlation between their structure and binding scores. For example, in a study on SARS-CoV-2 main protease, benzoic acid derivatives showed moderate docking scores, with an increasing trend in score correlating with a higher number of hydroxyl groups. nih.gov This suggests that the substituent groups on the benzoic acid scaffold play a critical role in determining the binding affinity.

Table 1: Predicted Binding Affinities of Selected Benzoic Acid Derivatives

Compound/Derivative Target Enzyme Predicted Binding Energy (kcal/mol)
Benzoic Acid Derivatives Trypanosoma cruzi trans-sialidase < -7.7 nih.govresearchgate.net
Benzoic Acid SARS-CoV-2 Main Protease -29.59 nih.gov
Syringic Acid SARS-CoV-2 Main Protease -37.25 nih.gov
Gallic Acid SARS-CoV-2 Main Protease -38.31 nih.gov

This table is for illustrative purposes and based on data for general benzoic acid derivatives.

Identification of Key Interacting Residues and Binding Modes

The efficacy of a ligand is not solely dependent on its binding affinity but also on the specific interactions it forms within the active site of a biological target. Molecular docking studies provide insights into these interactions, identifying key amino acid residues that are crucial for binding. For benzoic acid derivatives, interactions with the amino acid residues in the active binding site of the SARS-CoV-2 main protease have been predicted. nih.gov

In a study focusing on benzoic acid derivatives from Bjerkandera adusta targeting cathepsins B and L, in silico analysis revealed that all tested compounds were putative binders of both enzymes. mdpi.com Specifically, 3-chloro-4-methoxybenzoic acid was identified as having the most potent interaction with both cathepsins, which correlated with strong activation in cell-based assays. mdpi.com This highlights the importance of specific substitutions on the benzoic acid ring in dictating the binding mode and subsequent biological effect.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity.

Influence of Ethyl and Methoxy (B1213986) Substituents on Biological Recognition

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The ethyl and methoxy groups of this compound are expected to play a crucial role in its biological recognition. The lipophilicity and steric bulk of the ethyl group can affect membrane binding and interaction with hydrophobic pockets in a receptor. The methoxy groups, with their electron-donating nature, can influence the electronic properties of the benzoic acid ring and participate in hydrogen bonding.

A study on ethyl p-methoxycinnamate, a structurally related compound, demonstrated that the ester and methoxy functional groups are important for its anti-inflammatory activity. ugm.ac.id This suggests that the methoxy groups in this compound are likely to be key contributors to its biological profile.

Comparative Analysis with Structurally Similar Benzoic Acid Derivatives

In the context of identifying treatments for Acute Myeloid Leukemia (AML), natural benzoic acid derivatives have been compared to the drug Gilteritinib, with in silico studies suggesting they have good bioavailability and potentially lower adverse effects. stmjournals.com These comparative studies underscore the subtle yet significant impact of different substituents on the biological and pharmacological properties of benzoic acid derivatives.

Table 2: Comparative Docking Scores of Benzoic Acid Derivatives against SARS-CoV-2 Main Protease

Compound Docking Score
Benzoic acid -29.59 nih.gov
Syringic acid -37.25 nih.gov
Gallic acid -38.31 nih.gov

This table provides a comparative view of docking scores for different benzoic acid derivatives.

Investigation of Enzymatic Transformations and Biotransformation Pathways (in vitro mechanistic studies only)

The metabolism of phenolic compounds like this compound in biological systems is often initiated by enzymatic transformations that alter their structure and activity. In vitro studies on analogous compounds help to model these potential biotransformation pathways.

A primary metabolic pathway for compounds containing methoxy groups, such as this compound, is oxidative demethylation. This process involves the enzymatic removal of a methyl group (CH₃) from a methoxy group (–OCH₃), converting it into a hydroxyl group (–OH). This reaction is typically catalyzed by cytochrome P450 enzymes in the liver. For dimethoxybenzoic acid analogues, this process would lead to the formation of mono- and di-hydroxybenzoic acid derivatives. While direct studies on the 4-ethyl analogue are scarce, the demethylation of related compounds like vanillic and syringic acids is a well-established metabolic step. nih.gov The presence of the ethyl group at the 4-position may influence the rate and regioselectivity of this demethylation process.

Table 1: Conceptual Pathway of Oxidative Demethylation

Compound Potential Metabolite 1 (mono-demethylation) Potential Metabolite 2 (di-demethylation)

Substituted benzoic acids and their derivatives have been extensively studied for their ability to inhibit or modulate the activity of various enzymes in vitro. These interactions are crucial for understanding their potential therapeutic or biological effects.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. A variety of benzoic acid derivatives have demonstrated inhibitory potential against tyrosinase. nih.gov For instance, certain synthetic benzamides and benzoates have shown potent tyrosinase inhibition, with some compounds exhibiting significantly lower IC₅₀ values than standard inhibitors like kojic acid. nih.gov The structure-activity relationship studies suggest that the nature and position of substituents on the benzoic acid scaffold are critical for inhibitory activity. nih.gov

α-Amylase and α-Glucosidase Inhibition: α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Analogues of this compound, such as syringic acid and other phenolic acids, have been investigated as inhibitors of these enzymes. nih.govresearchgate.net Syringaldehyde, a related compound, has been shown to suppress α-amylase activity. nih.gov The inhibitory potency often correlates with the number and arrangement of hydroxyl groups on the aromatic ring, which can form hydrogen bonds with amino acid residues in the active site of the enzymes. nih.gov However, methylation of hydroxyl groups, as seen in this compound, can decrease the inhibitory activity against α-amylase. nih.gov

Table 2: In Vitro Enzyme Inhibition by Analogues of this compound

Compound/Analogue Target Enzyme Observed Effect (IC₅₀) Reference
Synthetic Benzoic Acid Derivative (Compound 7) Tyrosinase 1.09 μM nih.gov
Syringaldehyde α-Amylase Suppression of activity nih.gov
Syringic Acid α-Glucosidase, α-Amylase Docking studies suggest binding affinity researchgate.net

Cellular and Subcellular Mechanistic Investigations (excluding human or clinical data)

In vitro studies using cell cultures provide a window into the cellular and subcellular mechanisms through which a compound exerts its effects. Research on analogues of this compound has revealed influences on cell proliferation, apoptosis, and other cellular processes.

Effects on Cancer Cell Lines: Syringic acid, a close analogue, has been shown to inhibit the proliferation of colorectal cancer cells (SW-480) in a dose-dependent manner in vitro. nih.gov Mechanistic investigations revealed that syringic acid induces apoptosis (programmed cell death) by increasing cellular levels of reactive oxygen species (ROS) and causing DNA damage. nih.gov It also down-regulated key genes involved in cell proliferation. nih.gov Benzoic acid itself has been shown to have cytotoxic effects on various cancer cell lines, with IC₅₀ values varying depending on the cell type. dergipark.org.tr

Modulation of Melanogenesis: In the context of pigmentation, studies on furocoumarin derivatives in B16 melanoma cells have shown that these compounds can stimulate melanogenesis (melanin production). nih.gov This effect was linked to the up-regulation of the microphthalmia-associated transcription factor (MITF) and the tyrosinase (TYR) family of enzymes, which are critical for melanin synthesis. nih.gov The signaling pathways involved include the Akt/GSK3β/β-catenin pathway. nih.gov While these are not direct analogues of this compound, they illustrate how compounds can modulate complex cellular pathways like melanogenesis.

Table 3: Cellular and Subcellular Effects of Analogues (in vitro)

Compound/Analogue Cell Line Key Mechanistic Finding Reference
Syringic Acid SW-480 (colorectal cancer) Induction of apoptosis via increased ROS and DNA damage. nih.gov
Benzoic Acid MG63, CRM612, A673 (cancer cell lines) Cytotoxic effects with varying IC₅₀ values. dergipark.org.tr
Furocoumarin Derivatives B16 Melanoma Cells Stimulation of melanogenesis via up-regulation of MITF and TYR family. nih.gov

Potential Research Trajectories and Interdisciplinary Applications of 4 Ethyl 3,5 Dimethoxybenzoic Acid

Advancements in Synthetic Organic Chemistry

The synthesis of 4-Ethyl-3,5-dimethoxybenzoic acid is not commonly detailed, but its creation can be approached through well-established synthetic methodologies. The primary challenge lies in the selective introduction of the ethyl group at the C4 position of the 3,5-dimethoxybenzoic acid scaffold.

A highly plausible and controllable method involves a two-step process starting from 3,5-dimethoxybenzoic acid or its corresponding ester.

Friedel-Crafts Acylation: The aromatic ring can be acylated using acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces an acetyl group (-COCH₃) at the C4 position, which is sterically accessible and activated by the two methoxy (B1213986) groups.

Reduction of the Ketone: The resulting 4-acetyl-3,5-dimethoxybenzoic acid can then be reduced to convert the acetyl group into an ethyl group (-CH₂CH₃). Standard reduction methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction are suitable for this transformation.

An alternative approach could involve starting with a precursor that already contains the ethyl group, such as 1-ethyl-3,5-dimethoxybenzene, and subsequently introducing the carboxylic acid group through methods like formylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide. The synthesis of related substituted benzoic acids, such as 4-amino-3,5-dimethoxybenzoic acid from 3,5-dibromo-4-aminobenzoic acid, demonstrates that functionalization at the C4 position is a viable strategy. prepchem.com

Table 1: Potential Synthetic Strategies for this compound

StrategyStarting MaterialKey Reagents/ReactionIntermediate ProductFinal Step
Route A 3,5-Dimethoxybenzoic acid methyl ester1. Acetyl chloride (CH₃COCl), AlCl₃2. H₂OMethyl 4-acetyl-3,5-dimethoxybenzoateWolff-Kishner or Clemmensen Reduction, followed by ester hydrolysis
Route B 1-Ethyl-3,5-dimethoxybenzene1. N-Bromosuccinimide (NBS)2. Mg, THF3. CO₂Grignard ReagentAcid workup

Contributions to Medicinal Chemistry Research (precursor and scaffold development)

In medicinal chemistry, a "scaffold" is a core molecular structure upon which a variety of functional groups can be attached to create a library of compounds for biological screening. nih.gov this compound serves as an intriguing scaffold due to the specific properties imparted by its substituents. The dimethoxybenzene motif is present in numerous biologically active compounds, and the benzoic acid group provides a key site for hydrogen bonding or for conversion into other functional groups like amides or esters. nih.gov

The compound can act as a precursor to more complex molecules. researchgate.net For example, the carboxylic acid group can be activated and coupled with various amines to generate a library of amides, a common functional group in many pharmaceuticals. The ethyl group at the C4 position provides a lipophilic (fat-soluble) character, which can be crucial for a molecule's ability to cross cell membranes and interact with specific biological targets. Structure-activity relationship (SAR) studies on other scaffolds have shown that even small alkyl groups like ethyl can significantly impact biological activity. mdpi.com

The development of dual MCL-1/BCL-2 inhibitors has utilized a scaffold-hopping approach, moving from an indole (B1671886) core to an indazole-3-carboxylic acid framework to optimize activity. rsc.org This highlights how a specific carboxylic acid scaffold can be the foundation for developing potent therapeutic agents. Similarly, the this compound scaffold could be explored for developing new classes of inhibitors or modulators for various enzymes and receptors.

Table 2: Scaffold Analysis and Potential Influence of Substituents

Scaffold/SubstituentKey Structural FeaturePotential Influence on Properties
3,5-Dimethoxybenzoic acid Core scaffoldProvides a rigid platform with hydrogen bond accepting methoxy groups.
-OH (at C4) Hydrophilic, H-bond donor/acceptorIncreases water solubility; can be critical for binding to target proteins. nih.govsigmaaldrich.com
-NH₂ (at C4) Basic, H-bond donorCan form salt bridges; acts as a key pharmacophore in many drugs. prepchem.com
-Ethyl (at C4) Lipophilic, non-polarIncreases lipophilicity, potentially enhancing membrane permeability and van der Waals interactions with a target.

Explorations in Materials Science for Functionalized Compounds

Benzoic acid derivatives are valuable building blocks in materials science, particularly for the synthesis of liquid crystals and functional polymers. nih.gov The rigid structure of the benzene (B151609) ring combined with the hydrogen-bonding capability of the carboxylic acid group allows these molecules to self-assemble into ordered structures.

The introduction of an ethyl group to the 3,5-dimethoxybenzoic acid core can significantly alter the physical properties of the resulting materials. The ethyl group can influence:

Solubility: Enhancing solubility in organic solvents used for polymer processing.

Packing: Disrupting or modifying the crystalline packing of the molecules, which can lower the melting point and influence liquid crystalline phases.

Research has shown that modifying chitosan (B1678972), a natural polymer, with benzoic acid derivatives can create new biomaterials with specific properties. mdpi.com For instance, grafting 4-hydroxy-3,5-dimethoxybenzoic acid onto chitosan imparts potent antioxidant activities. nih.gov This suggests that this compound could be used as a functionalizing agent to be grafted onto polymer backbones, potentially creating materials with tailored hydrophobicity, thermal characteristics, or specific interfacial properties. Furthermore, the degradation of polystyrene can yield benzoic acid, indicating a potential connection between polymer science and the synthesis or application of such derivatives. mdpi.com

Applications in Analytical Method Development and Reference Standards

In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and concentration of a substance in a sample. hpc-standards.com For this compound to serve as a reliable reference standard, its physicochemical properties must be thoroughly characterized. This includes determining its exact molecular weight, melting point, and spectral fingerprints using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The availability of such a standard would be crucial for:

Quality Control: Ensuring the purity and identity of the compound when it is synthesized for research in medicinal chemistry or materials science.

Metabolomics: Identifying and quantifying the compound if it were discovered to be a metabolite of a drug or a naturally occurring substance.

Environmental Analysis: Detecting its presence as a potential degradation product or specialty chemical.

The purity of related compounds sold for synthesis, such as 4-Hydroxy-3,5-dimethoxybenzoic acid, is often specified at ≥96.0%, which is a prerequisite for its use in creating analytical standards. sigmaaldrich.com

Table 3: Physicochemical Properties for Analytical Characterization

PropertyValue/DescriptionRelevance
Molecular Formula C₁₁H₁₄O₄Confirms elemental composition.
Molecular Weight 210.23 g/mol Used for quantitative analysis and mass spectrometry.
Appearance Expected to be a crystalline solidBasic physical identification.
Melting Point To be determined experimentallyA key indicator of purity.
InChIKey To be determinedA unique structural identifier for database searching.
¹H and ¹³C NMR Spectra To be determinedProvides a detailed map of the chemical structure.
IR Spectrum To be determinedIdentifies characteristic functional groups (e.g., C=O, O-H, C-O).

Future Directions in Theoretical and Computational Chemistry Research

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound before engaging in costly and time-consuming laboratory work.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure. Such studies on substituted benzoic acids have successfully correlated calculated parameters with experimental properties like acidity (pKa). mdpi.comnih.gov For this compound, DFT could predict its geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties, offering insights into its reactivity.

Molecular modeling and simulation can explore its potential applications in medicinal chemistry and materials science.

Molecular Docking: This technique can simulate how the molecule might bind to the active site of a target protein, predicting its potential as a drug candidate and guiding the design of more potent derivatives. nih.gov

Molecular Dynamics (MD): MD simulations can predict how the molecule would behave in different environments, such as in solution or within a polymer matrix. This can help in understanding its self-assembly behavior, which is crucial for designing liquid crystals or other functional materials. ucl.ac.uk

These computational approaches provide a rational basis for future experimental work, helping to prioritize synthetic targets and screen for potential applications in a more efficient manner.

Table 4: Potential Computational Research on this compound

Computational MethodResearch QuestionPredicted Outcome/Application
Density Functional Theory (DFT) What are the stable conformations and electronic properties?Optimized molecular geometry, predicted IR/NMR spectra, reactivity map. mdpi.com
Molecular Docking How does it interact with known drug targets (e.g., enzymes, receptors)?Binding affinity scores, identification of key binding interactions, guidance for medicinal chemistry. arxiv.org
Molecular Dynamics (MD) How do molecules self-assemble in the solid or liquid phase?Prediction of crystal packing, potential for forming liquid crystalline phases. ucl.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Can its biological activity be predicted based on its structure?Development of models to predict the activity of related compounds.

Q & A

Q. What are the optimal synthetic routes for 4-Ethyl-3,5-dimethoxybenzoic acid, and how can purity be ensured?

  • Methodological Answer : A multi-step synthesis approach is recommended. Begin with selective alkylation of 3,5-dimethoxybenzoic acid using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Purification can be achieved using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Purity validation requires ≥95% by HPLC (C18 column, UV detection at 254 nm) and confirmation via melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl and methoxy groups). Expected signals: δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 3.8–3.9 ppm (singlet, methoxy groups), and δ 12.5 ppm (broad, carboxylic acid proton).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–1050 cm⁻¹ (C-O of methoxy/ethyl groups).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (calculated [M+H]⁺ for C₁₁H₁₄O₅: 226.08).
    Cross-validate data with computational tools (e.g., PubChem’s predicted spectra) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and EN 166-certified goggles. Use a fume hood to avoid inhalation of aerosols.
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite), avoid water to prevent dissolution into drains .
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms (e.g., unexpected byproducts) be resolved during synthesis?

  • Methodological Answer :
  • Hypothesis Testing : Use isotopic labeling (e.g., D₂O for tracking proton transfer) or intermediate trapping (e.g., TEMPO for radical pathways).
  • Advanced Spectrometry : High-resolution LC-MS/MS to identify byproduct structures.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map energy barriers for competing pathways. Compare simulated NMR/IR with experimental data .

Q. What experimental design principles apply to studying the compound’s reactivity under varying pH or temperature?

  • Methodological Answer :
  • DOE (Design of Experiments) : Use a factorial design to test variables (pH 2–12, 25–80°C). Monitor degradation via UV-Vis kinetics (λ = 260–300 nm).
  • Control Groups : Include buffers (e.g., phosphate, acetate) to isolate pH effects.
  • Stability Metrics : Calculate half-life (t₁/₂) using Arrhenius plots for thermal degradation .

Q. How can mechanistic studies differentiate between electronic and steric effects of substituents (ethyl vs. methoxy) on reactivity?

  • Methodological Answer :
  • Hammett Analysis : Compare reaction rates of this compound with analogs (e.g., 4-Me, 4-Cl) to derive σ/ρ values.
  • X-ray Crystallography : Resolve crystal structures to measure bond angles/distortions caused by substituents.
  • Kinetic Isotope Effects (KIE) : Use deuterated ethyl groups to assess steric vs. electronic contributions .

Applied Research Questions

Q. What are potential biomedical applications of this compound based on structural analogs?

  • Methodological Answer :
  • Drug Discovery : Screen for anti-inflammatory activity using COX-2 inhibition assays (compare with salicylic acid derivatives ).
  • Prodrug Design : Esterify the carboxylic acid to improve bioavailability. Test hydrolysis rates in simulated gastric fluid.
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., ethyl to propyl) and compare IC₅₀ values in target assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.